
alpha-Tetralone-13C6
Overview
Description
Alpha-Tetralone-13C6: is a stable isotope-labeled compound, specifically a derivative of alpha-tetralone where six carbon atoms are replaced with carbon-13 isotopes. Its chemical formula is C4¹³C6H10O, and it has a molecular weight of 152.14 g/mol . This compound is used primarily in research applications, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling which allows for detailed tracking and analysis in various studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Tetralone-13C6 can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of gamma-butyrolactone with anhydrous aluminum chloride in the presence of benzene . The reaction mixture is refluxed and then worked up to isolate alpha-tetralone. The isotopic labeling is introduced by using carbon-13 labeled reagents in the synthesis process.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar Friedel-Crafts acylation methods. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to ensure the final product meets the required specifications for research use.
Chemical Reactions Analysis
Types of Reactions: Alpha-Tetralone-13C6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alpha-tetralone derivatives.
Reduction: It can be reduced to form tetrahydronaphthalene derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic anhydride and cobaltous chloride in the presence of acetic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Reagents like Grignard reagents or organolithium compounds are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Produces various oxidized derivatives of alpha-tetralone.
Reduction: Produces tetrahydronaphthalene derivatives.
Substitution: Produces substituted alpha-tetralone derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-Tetralone-13C6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate the pathways of organic reactions.
Biology: Employed in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.
Medicine: Used in drug development and pharmacokinetic studies to understand the metabolism and distribution of pharmaceutical compounds.
Industry: Applied in the development of new materials and in the study of environmental pollutants.
Mechanism of Action
The mechanism of action of alpha-Tetralone-13C6 involves its incorporation into chemical or biological systems where it acts as a labeled tracer. The carbon-13 isotopes allow for precise tracking using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This enables researchers to study the detailed pathways and interactions of the compound within various systems.
Comparison with Similar Compounds
Alpha-Tetralone: The non-labeled version of alpha-Tetralone-13C6, with the chemical formula C10H10O.
Beta-Tetralone: A structural isomer of alpha-tetralone with the carbonyl group located at a different position.
Tetrahydronaphthalene: A fully saturated derivative of naphthalene.
Uniqueness: this compound is unique due to its isotopic labeling, which provides distinct advantages in research applications. The carbon-13 isotopes enable detailed tracking and analysis that are not possible with non-labeled compounds. This makes it an invaluable tool in studies requiring precise measurement and observation of chemical and biological processes.
Biological Activity
Alpha-Tetralone-13C6 is a stable isotopic variant of alpha-tetralone, characterized by the incorporation of six carbon-13 () isotopes into its structure. This compound has garnered attention in various fields such as organic chemistry, biochemistry, and pharmacology due to its unique properties and biological activities. This article explores the biological activity of this compound, including its metabolic tracking capabilities, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H10O
- Molecular Weight : 152.14 g/mol
- Structure : Alpha-tetralone features a fused bicyclic structure consisting of a naphthalene ring and a carbonyl group, which contributes to its reactivity and interaction with biological systems.
Biological Activities
This compound exhibits various biological activities that have been explored through different studies:
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Metabolic Tracing :
- The labeling in this compound allows researchers to trace the metabolic fate of compounds in living organisms. This is particularly useful in isotopic flux analysis, where the incorporation of the label into metabolites can provide insights into metabolic pathways and cellular processes .
- Plant Growth Regulation :
- Pharmacological Properties :
Case Studies and Experimental Data
Several studies have highlighted the biological activities of this compound and its derivatives:
-
Tetralone Analogues :
A study synthesized bicyclic analogues of abscisic acid (ABA) using tetralone scaffolds. These analogues demonstrated enhanced biological activity in bioassays compared to ABA itself, indicating the potential for developing more effective plant growth regulators . -
Antifungal Activity :
Research has shown that certain tetralone derivatives exhibit significant antifungal properties. For instance, a compound derived from tetralone was tested against various fungal strains and demonstrated comparable efficacy to standard antifungal treatments .
Table: Comparison of Biological Activities
Properties
IUPAC Name |
3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2/i1+1,2+1,4+1,6+1,8+1,9+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLHPRDBBAGVEG-WPLMEGAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858463 | |
Record name | (4a,5,6,7,8,8a-~13~C_6_)-3,4-Dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189811-58-3 | |
Record name | (4a,5,6,7,8,8a-~13~C_6_)-3,4-Dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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